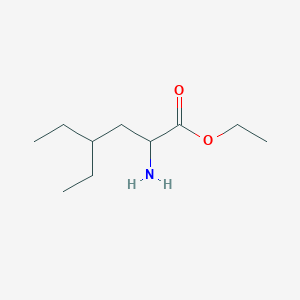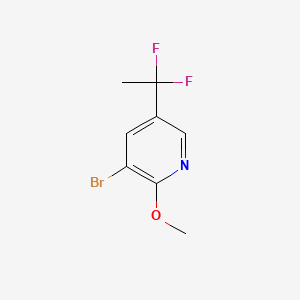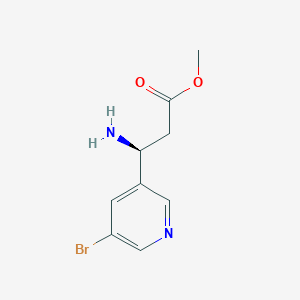![molecular formula C9H14N2O B13538940 1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a 2-methylpropyl group and an ethanone group
Preparation Methods
The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be compared with other similar pyrazole derivatives, such as:
1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at a different position on the pyrazole ring.
1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Another isomer with the ethanone group at the 4-position.
1-[1-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: This compound has the ethanone group at the 2-position.
The uniqueness of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-11-5-4-9(10-11)8(3)12/h4-5,7H,6H2,1-3H3 |
InChI Key |
CYVIBNBLHFRZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
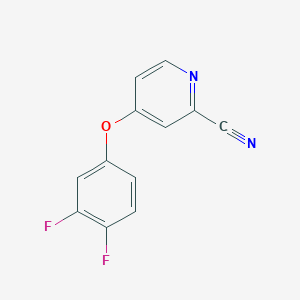
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
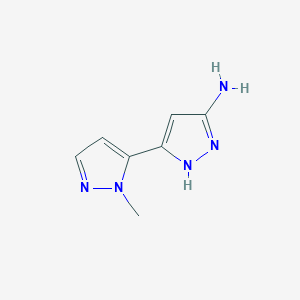
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
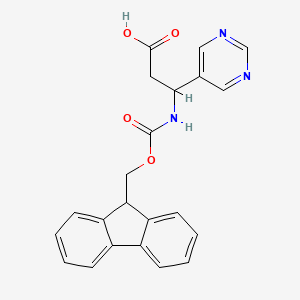
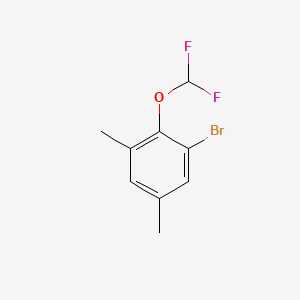
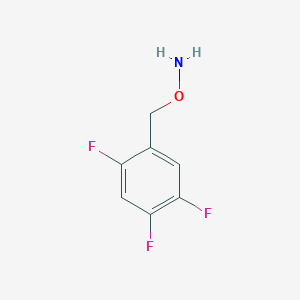
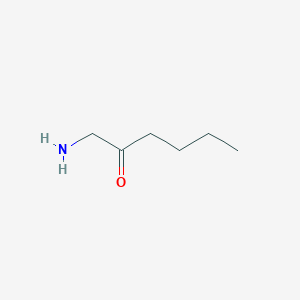
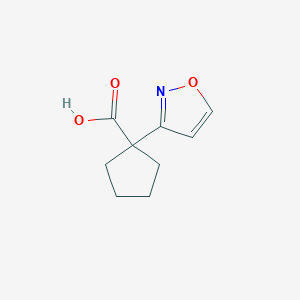
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
